2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline (PHQ) family, a class of nitrogen-containing heterocycles with diverse pharmacological properties. Structurally, it features:
- A hexahydroquinoline core substituted at position 4 with a 2-fluorophenyl group.
- A phenoxyethyl ester moiety at position 2.
- A methyl group at position 2 and a ketone at position 3.
This compound’s structure is closely related to derivatives investigated for calcium channel modulation, antioxidant activity, and enzyme inhibition . The 2-fluorophenyl substituent may enhance metabolic stability compared to non-halogenated analogs, while the phenoxyethyl ester could influence lipophilicity and bioavailability .
Properties
IUPAC Name |
2-phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c1-16-22(25(29)31-15-14-30-17-8-3-2-4-9-17)23(18-10-5-6-11-19(18)26)24-20(27-16)12-7-13-21(24)28/h2-6,8-11,23,27H,7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCROIFUKTXHWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C(=O)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-fluorobenzaldehyde to form an intermediate, which is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among PHQ derivatives include:
- Aryl substituents at position 4 (e.g., halogenated, nitro, or methoxy groups).
- Ester/ether groups at position 3 (e.g., ethyl, octadecyl, or pyridinylmethyl esters).
- Substituents on the hexahydroquinoline core (e.g., methyl, trimethyl, or phenyl groups).
Table 1 summarizes select analogs and their structural differences:
Physicochemical Properties
Table 2 compares melting points, molecular weights, and spectral
*Calculated based on molecular formula.
Key Research Findings
Substituent Effects on Bioactivity: Halogenated Aryl Groups: 2-Fluorophenyl and 2-chlorophenyl analogs show enhanced anti-inflammatory and enzyme-binding activity compared to non-halogenated derivatives . Ester Chain Length: Long-chain esters (e.g., octadecyl) improve lipid solubility and antioxidant capacity but may reduce metabolic stability . Core Methylation: Trimethyl substitution (e.g., 2,7,7-trimethyl) in ethyl 4-(4-fluorophenyl) analogs correlates with calcium channel modulation .
Crystallographic Insights: The methylsulfonylphenyl derivative (Table 2) adopts a flattened chair conformation in the hexahydroquinoline ring, stabilized by N–H···O hydrogen bonds, a feature critical for solid-state stability .
Synthetic Challenges :
- Diastereoisomer Formation: Ethyl 4-(tetrahydrofuran-yl) analogs were synthesized as 0.53:0.47 diastereomeric mixtures, highlighting stereochemical challenges in PHQ synthesis .
Biological Activity
2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H24FNO4 |
| Molar Mass | 421.46 g/mol |
| CAS Number | Not specified |
Research indicates that this compound exhibits several mechanisms of action:
- KDM5B Modulation : The compound has been shown to upregulate KDM5B protein levels in melanoma cells. KDM5B is a histone demethylase that plays a critical role in regulating gene expression and cellular differentiation. Increased KDM5B levels lead to cell cycle arrest and promote differentiation along the melanocytic lineage .
- Cytotoxic Effects : In various cancer cell lines, the compound demonstrates cytotoxicity without immediate overall cell toxicity at certain concentrations. This selective toxicity is beneficial for targeting tumor cells while sparing normal cells .
- Cytokinesis Regulation : Treatment with this compound has been linked to an increase in midbody formation during cytokinesis in melanoma cells, indicating its role in cell division processes .
Case Studies
- Melanoma Research : A study involving melanoma cell lines demonstrated that treatment with this compound resulted in a significant upregulation of KDM5B expression. This effect was confirmed through transcriptional profiling and flow cytometric analysis .
- Cell Functional Assays : In functional assays assessing cell viability and proliferation, the compound exhibited a dose-dependent response where higher concentrations led to reduced proliferation rates in melanoma cells while promoting differentiation .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | KDM5B Modulation | Cytotoxicity | Cell Cycle Arrest |
|---|---|---|---|
| 2-Phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-Hexahydroquinoline | Yes | Moderate | Yes |
| Structurally Similar Compound A | No | Low | No |
| Structurally Similar Compound B | Yes | High | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-phenoxyethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation : React 2-fluorobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form an enamine intermediate.
Cyclization : Treat the intermediate with cyclohexane-1,3-dione in ethanol under reflux to construct the hexahydroquinoline core.
Esterification : Introduce the phenoxyethyl group via nucleophilic substitution or coupling reactions, optimized with catalysts like DCC/DMAP.
- Key Parameters : Reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and catalyst loading (1–5 mol%) significantly impact yield .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s physicochemical properties?
- Methodology :
- LogP Calculation : Use software like MarvinSketch to predict lipophilicity. The 2-fluorophenyl group increases hydrophobicity (LogP ≈ 3.8) compared to non-fluorinated analogs (LogP ≈ 3.2) .
- Solubility Profiling : Perform shake-flask assays in PBS (pH 7.4) and DMSO. The compound exhibits limited aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins or surfactants .
- Data Interpretation : Correlate structural features (e.g., fluorine’s electronegativity) with solubility and stability trends .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, catalyst) systematically. For cyclization, a 1:1.2 molar ratio of enamine to cyclohexanedione in ethanol at 80°C maximizes yield (75–80%) .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dimerization products). Additives like TEMPO (0.5 mol%) suppress radical-mediated side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?
- Methodology :
- Assay Standardization : Replicate studies using consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from variations in enzyme sources (recombinant vs. native) .
- Meta-Analysis : Compare data across 5+ studies. For example, IC₅₀ values for COX-2 inhibition range from 1.2–4.7 µM; statistical outliers are linked to differences in cell lines (HEK293 vs. RAW264.7) .
- Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodology :
- CYP Inhibition Assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). IC₅₀ values indicate moderate inhibition (CYP2C9: 12 µM; CYP3A4: 25 µM), suggesting potential drug-drug interactions .
- Metabolite Identification : Incubate with recombinant CYP enzymes and analyze via LC-QTOF-MS. Primary metabolites include hydroxylated derivatives at the hexahydroquinoline core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
